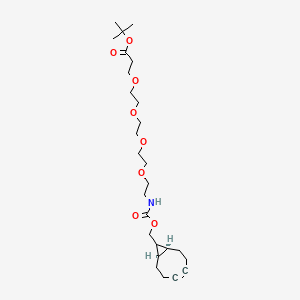

Endo-bcn-peg4-T-butylester

Description

Significance in Modular Chemical Synthesis

The structure of Endo-BCN-PEG4-t-butylester is inherently modular, comprising three distinct components that each serve a specific purpose. This modularity is a significant advantage in chemical synthesis, allowing for a "plug-and-play" approach to constructing complex molecular architectures.

The key functional groups of this compound are:

Endo-BCN group: The reactive handle for copper-free click chemistry. axispharm.com

PEG4 spacer: A hydrophilic polyethylene (B3416737) glycol chain that enhances aqueous solubility and reduces steric hindrance. creative-biolabs.com

t-butyl ester: A protecting group for a carboxylic acid. creative-biolabs.com

The t-butyl ester is a crucial element for modular synthesis. It masks the carboxylic acid functionality, preventing it from participating in unwanted side reactions during the initial coupling of the BCN moiety. creative-biolabs.combroadpharm.com This protecting group is stable under many reaction conditions but can be readily removed (deprotected) under acidic conditions to reveal the free carboxylic acid. axispharm.comdcchemicals.com This unmasked carboxylic acid can then be used for subsequent conjugation to another molecule of interest, typically through amide bond formation with an amine-containing species. axispharm.com This stepwise approach allows for the controlled and sequential assembly of bioconjugates.

Role as a Versatile Linker in Bioconjugation

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. This compound serves as a versatile linker in this process, bridging the gap between different molecular entities. dcchemicals.com Its bifunctional nature allows for the connection of an azide-tagged biomolecule to another molecule that can be coupled to the deprotected carboxylic acid. axispharm.com

Compound Data

| Property | Value | Source(s) |

| Chemical Formula | C26H43NO8 | axispharm.combroadpharm.comnih.gov |

| Molecular Weight | 497.6 g/mol | creative-biolabs.combroadpharm.comnih.gov |

| CAS Number | 1807501-83-2 | axispharm.combroadpharm.com |

| Purity | ≥95% | creative-biolabs.combroadpharm.com |

| Solubility | DMSO, DCM, DMF | broadpharm.com |

| Storage Condition | -20°C | broadpharm.com |

Properties

Molecular Formula |

C26H43NO8 |

|---|---|

Molecular Weight |

497.6 g/mol |

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C26H43NO8/c1-26(2,3)35-24(28)10-12-30-14-16-32-18-19-33-17-15-31-13-11-27-25(29)34-20-23-21-8-6-4-5-7-9-22(21)23/h21-23H,6-20H2,1-3H3,(H,27,29)/t21-,22+,23? |

InChI Key |

BSCLHAMNOSOPKH-AIZNXBIQSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC1[C@H]2[C@@H]1CCC#CCC2 |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Endo Bcn Peg4 T Butylester

Strategic Design Principles of the Endo-BCN Motif

The bicyclo[6.1.0]nonyne (BCN) moiety is a key component for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). The significant ring strain of approximately 18 kcal/mol in the cyclooctyne (B158145) ring allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst, making it suitable for biological applications. nih.gov

The "endo" configuration of the BCN group is of particular strategic importance. While both endo- and exo-BCN diastereomers exhibit similar reactivity in SPAAC reactions, the endo isomer is often preferred in bioorthogonal chemistry. acs.org This preference may be attributed to its slightly higher reactivity and greater commercial availability. acs.org Furthermore, the endo configuration results in a more extended and open structure in the resulting triazole product, which can be advantageous in minimizing steric hindrance when conjugating large biomolecules. acs.org This contrasts with the more compact structure formed from the exo-BCN diastereomer. acs.org The BCN moiety is achiral, which simplifies product analysis as it does not generate stereoisomeric mixtures upon reaction with azides, a common issue with other cyclooctynes like DIFO and DIBO. acs.org

Synthetic Routes to Endo-BCN-PEG4-t-butylester Precursors

The synthesis of this compound involves the assembly of its three core components: the endo-BCN group, the PEG4 linker, and the t-butyl ester. A common synthetic strategy begins with the preparation of the BCN core. This is often achieved through a multi-step process starting from cyclooctyne derivatives. For instance, a photochemical or thermal rearrangement of cis-cyclooctene derivatives can be employed to form the strained bicyclic structure. Another approach involves the reaction of cyclooctyne with a nitrile oxide, followed by reduction to yield a BCN-amine intermediate.

Once the functionalized BCN core, such as BCN-amine or BCN-carbinol, is obtained, it is then coupled to the PEG4-t-butyl ester linker. researchgate.net The PEG4 spacer enhances the aqueous solubility of the molecule, a crucial property for biological applications, and reduces steric hindrance. nih.gov The t-butyl ester serves as a protecting group for the carboxylic acid functionality. creative-biolabs.com

A variety of BCN-PEG derivatives are commercially available or can be synthesized to introduce different functionalities. axispharm.com These include linkers with terminal alcohol, amine, or NHS ester groups, providing a versatile toolkit for bioconjugation. axispharm.comdcchemicals.com

Deprotection Chemistry of the tert-Butyl Ester Group

The tert-butyl (t-butyl) ester is a widely used protecting group for carboxylic acids due to its stability under basic and neutral conditions, and its facile removal under acidic conditions. acsgcipr.orgthieme-connect.com This allows for the selective unmasking of the carboxyl group at a desired stage in a synthetic sequence. creative-biolabs.comaxispharm.com

The deprotection of a t-butyl ester is typically achieved through acid-catalyzed hydrolysis. acsgcipr.org The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org This is followed by the cleavage of the C-O bond, leading to the formation of a stable tertiary carbocation (the t-butyl cation) and the free carboxylic acid. acsgcipr.orgstackexchange.com The t-butyl cation is subsequently deprotonated to form isobutylene (B52900) gas. stackexchange.com

A wide range of acids can be employed for this deprotection, including strong mineral acids like HCl and H2SO4, as well as organic acids such as trifluoroacetic acid (TFA), formic acid, and p-toluenesulfonic acid. acsgcipr.org The choice of acid can influence the selectivity of the deprotection in the presence of other acid-labile protecting groups. acsgcipr.org For instance, p-toluenesulfonic acid can selectively remove t-butyl esters in the presence of benzyloxycarbonyl groups. acsgcipr.org Milder, more recent methods for t-butyl ester deprotection have also been developed to accommodate sensitive substrates, utilizing reagents like tris(4-bromophenyl)amminium radical cation (magic blue) in combination with triethylsilane. acs.orgacs.org

| Acid Reagent | Conditions | Selectivity/Notes | Reference |

| Trifluoroacetic Acid (TFA) | Typically used in excess, often in a solvent like dichloromethane. | Effective and common, but harsh. Can remove other acid-labile groups. | stackexchange.com |

| Hydrochloric Acid (HCl) | Anhydrous HCl in an organic solvent or aqueous HCl. | Strong acid, effective for concurrent ester and amide hydrolysis. | acsgcipr.org |

| Sulfuric Acid (H2SO4) | Used as a catalyst. | Strong acid, effective but can cause charring with some substrates. | acsgcipr.org |

| p-Toluenesulfonic Acid | Can be used in catalytic amounts. | Offers selectivity in the presence of certain other protecting groups. | acsgcipr.org |

| Formic Acid | Can be used as both solvent and catalyst. | Suitable for substrates like β-lactams. | acsgcipr.org |

| Phosphoric Acid | Aqueous solutions. | Considered an environmentally benign and mild reagent. | organic-chemistry.org |

| Magic Blue/Triethylsilane | Catalytic amounts at room temperature. | A mild, non-acidic method suitable for sensitive substrates. | acs.orgacs.org |

Once deprotected, the newly formed carboxylic acid is a versatile functional handle for a variety of chemical transformations. axispharm.com The primary application is amide bond formation through coupling with primary amines. nih.govaxispharm.com This reaction is typically mediated by carbodiimide (B86325) reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate and suppress side reactions.

The carboxylic acid can also be converted into other functional groups. For example, it can be transformed into an acid chloride using reagents like thionyl chloride, which can then react with alcohols or amines to form esters or amides, respectively. organic-chemistry.org This reactivity allows for the conjugation of the Endo-BCN-PEG4 moiety to a wide range of biomolecules and surfaces. axispharm.comaxispharm.com

Derivatization Strategies for Modified Linker Architectures

The modular nature of this compound allows for the synthesis of a diverse array of linker architectures tailored for specific applications. axispharm.com The PEG linker itself can be varied in length to modulate the distance between the BCN group and the conjugated molecule, which can be crucial for optimizing biological activity or physical properties.

Furthermore, the deprotected carboxylic acid can serve as a branching point for the attachment of multiple functionalities. For example, it can be reacted with a diamine to introduce a new site for further chemical modification. This strategy is employed in the construction of more complex structures like Proteolysis Targeting Chimeras (PROTACs), where the linker plays a critical role in bridging an E3 ligase ligand and a target protein ligand. medchemexpress.com

Principles of Strain Promoted Alkyne Azide Cycloaddition Spaac Mediated by the Endo Bcn Moiety

Mechanistic Elucidation of SPAAC with Bicyclo[6.1.0]nonyne Systems

The strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds via a [3+2] dipolar cycloaddition mechanism. The reaction is driven by the high ring strain of the cyclooctyne (B158145), in this case, the bicyclo[6.1.0]nonyne (BCN) system. This inherent strain significantly lowers the activation energy of the cycloaddition, obviating the need for a cytotoxic copper catalyst, which is a major advantage for biological applications. acs.org

The mechanism is concerted, involving the simultaneous formation of two new covalent bonds between the alkyne of the BCN moiety and the terminal nitrogen atoms of the azide (B81097). This process leads to the formation of a stable, five-membered triazole ring. The geometry of the BCN ring is distorted from the ideal linear arrangement of a typical alkyne, making it highly susceptible to reaction with 1,3-dipoles like azides. The release of this ring strain provides a strong thermodynamic driving force for the reaction, leading to the rapid and irreversible formation of the triazole linkage. The "endo" configuration of the BCN moiety influences the stereochemical outcome of the resulting tricyclic fused ring system. nih.gov

Kinetic and Thermodynamic Considerations of the Reaction

The kinetics of SPAAC reactions involving BCN are a critical factor in their utility, particularly in dynamic biological systems. The second-order rate constants (k₂) for the reaction of endo-BCN with various azides have been determined, providing insight into the reaction's speed and efficiency. For instance, the reaction of endo-BCN with benzyl (B1604629) azide exhibits a rate constant in the range of 0.19 to 0.29 M⁻¹s⁻¹. nih.govthieme-connect.de The reactivity can be influenced by the electronic properties of the azide, with electron-poor azides sometimes exhibiting faster kinetics with BCN. nih.gov

| Reactants | Rate Constant (k₂ in M⁻¹s⁻¹) |

| endo-BCN and benzyl azide | 0.29 thieme-connect.de |

| exo-BCN and benzyl azide | 0.19 thieme-connect.de |

Thermodynamic studies of related BCN derivatives in cycloaddition reactions provide insight into the energetics of the process. For the reaction of a BCN-alcohol derivative in a strain-promoted oxidation-controlled cycloalkyne-quinone (SPOCQ) reaction, the following activation parameters have been determined: an activation enthalpy (ΔH‡) of 2.25 kcal/mol, an activation entropy (ΔS‡) of -36.3 cal/K·mol, and a Gibbs free energy of activation (ΔG‡) of 13.1 kcal/mol at 25°C. researchgate.netwur.nl These values indicate a thermodynamically favorable reaction with a relatively low activation barrier, consistent with the high reactivity of the strained BCN ring system.

Bioorthogonality and Chemoselectivity in Complex Biological Environments

A hallmark of the SPAAC reaction with the endo-BCN moiety is its exceptional bioorthogonality. This means the reaction is highly selective and proceeds efficiently in the presence of the vast array of functional groups found in biological systems, such as amines, thiols, and carboxylic acids, without cross-reactivity. The azide and the strained alkyne are abiotic functional groups, meaning they are not typically found in biological systems, which contributes to their selective reactivity with each other.

The stability of the BCN moiety under physiological conditions is another crucial aspect of its bioorthogonality. Studies have shown that BCN derivatives are stable in the presence of biological nucleophiles like glutathione. thieme-connect.de The resulting triazole linkage is also highly stable, ensuring that the conjugated molecules remain linked under physiological conditions. This high degree of chemoselectivity and stability allows for the precise labeling and tracking of biomolecules in their native environment, including on the surface of and inside living cells. acs.org

Comparative Analysis with Other Click Chemistry Methodologies

The SPAAC reaction mediated by the endo-BCN moiety is one of several powerful "click chemistry" reactions used in bioconjugation. A comparative analysis with other prominent methods, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the inverse-electron-demand Diels-Alder (IEDDA) reaction, highlights the unique advantages and disadvantages of each approach.

| Feature | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |

| Catalyst | None (catalyst-free) acs.org | Copper(I) eur.nl | None (catalyst-free) |

| Reaction Rate | Moderate (k₂ ≈ 0.1 - 1 M⁻¹s⁻¹) acs.org | Fast (k₂ ≈ 10 - 100 M⁻¹s⁻¹) rsc.org | Very Fast (k₂ up to 10⁶ M⁻¹s⁻¹) acs.org |

| Biocompatibility | High (no catalyst toxicity) acs.org | Lower (potential copper toxicity) rsc.org | High (no catalyst toxicity) |

| Reactants | Strained Alkyne (e.g., BCN) + Azide | Terminal Alkyne + Azide | Electron-deficient Diene (e.g., Tetrazine) + Strained Alkene (e.g., TCO) |

| Key Advantage | Excellent biocompatibility for in vivo applications. acs.org | Fast kinetics and small, non-perturbing alkyne tag. | Extremely fast kinetics, ideal for rapid labeling. acs.org |

| Key Disadvantage | Slower kinetics compared to CuAAC and IEDDA. acs.org | Requirement for a cytotoxic copper catalyst can limit in vivo use. rsc.org | Reactants are often larger and more complex. rsc.org |

While CuAAC offers faster kinetics, its reliance on a copper catalyst can be problematic for in vivo studies due to cellular toxicity. rsc.org IEDDA reactions are exceptionally fast but often involve larger and more complex reacting partners, which can potentially perturb the biological system under investigation. rsc.org SPAAC, with its combination of good reaction rates, excellent biocompatibility, and the use of relatively small and stable reactive groups, occupies a valuable niche, particularly for applications in living organisms. acs.org

Advanced Bioconjugation Strategies Utilizing Endo Bcn Peg4 T Butylester

Conjugation to Biomacromolecules

The bifunctional nature of Endo-BCN-PEG4-t-butylester makes it an ideal reagent for linking various biomacromolecules together or for attaching small molecules, such as fluorophores or drugs, to them.

This compound enables the precise labeling of proteins and peptides. The process involves two key steps. First, the t-butyl ester is deprotected to reveal a free carboxylic acid. This acid is then activated and reacted with primary amine groups found on the protein, typically on the side chain of lysine (B10760008) residues or the N-terminus, forming a stable amide bond.

Once the linker is attached to the protein, the exposed BCN group is available for a highly specific reaction with a molecule containing an azide (B81097) group. This SPAAC reaction is bio-orthogonal, meaning it does not interfere with other functional groups present in biological systems, ensuring that the second molecule is attached only at the desired location. conju-probe.com A related compound, Endo-BCN-PEG4-NHS ester, which has a pre-activated N-hydroxysuccinimide ester, is also commonly used for direct labeling of primary amines on proteins. broadpharm.com

| Functional Group | Reaction | Target on Protein/Peptide |

| Carboxylic Acid (after deprotection) | Amide bond formation | Primary amines (e.g., Lysine, N-terminus) |

| BCN (Bicyclo[6.1.0]nonyne) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide-modified molecules |

The functionalization of nucleic acids, such as DNA and RNA oligonucleotides, is critical for applications in diagnostics and therapeutics. This compound can be used to modify these biomolecules, provided they are first synthesized with a reactive handle. Typically, amine-modified oligonucleotides are used. broadpharm.com

The strategy mirrors that of protein labeling. The deprotected carboxyl group of the linker is coupled to the amine group on the modified oligonucleotide. This process attaches the BCN-PEG4 moiety to the nucleic acid strand. The resulting BCN-functionalized oligonucleotide can then be "clicked" to an azide-bearing molecule, such as a fluorescent probe for detection, a protein for studying nucleic acid-protein interactions, or a therapeutic agent.

While direct studies detailing the use of this compound for lipid tagging are not prevalent, its chemical properties allow for a plausible strategy based on established membrane labeling techniques. One such approach is lipid-directed covalent labeling, where a reactive probe binds transiently to the lipid membrane, increasing its local concentration and facilitating a covalent reaction with nearby membrane proteins. biorxiv.orgresearchgate.net

A theoretical application could involve the metabolic incorporation of azide-modified lipids into a cell membrane. This compound, already conjugated to a molecule of interest (e.g., a biotin (B1667282) tag or fluorophore) through its carboxyl end, could then be introduced. The BCN group on the linker would specifically react with the azide-modified lipids via SPAAC, effectively "clicking" the molecule of interest onto the cell surface with high specificity.

Surface Functionalization and Material Modification

The principles of bioconjugation with this compound extend to the modification of surfaces and materials for applications in biosensors, biomimetic materials, and tissue engineering. BCN reagents are generally utilized for surface modification applications. broadpharm.com

The process typically involves a solid support or material that has been pre-functionalized with primary amines.

Attachment of the Linker: The deprotected this compound is covalently attached to the amine-functionalized surface via amide bond formation. This creates a surface coated with outward-facing BCN groups.

Immobilization of Biomolecules: An azide-modified biomolecule, such as a specific enzyme or antibody, is then introduced. It becomes covalently immobilized on the surface through the BCN-azide click reaction. This method allows for the controlled orientation and density of biomolecules on a surface, which is crucial for retaining their biological activity.

Nanomaterial Conjugation and Engineering (e.g., graphene-based constructs)

The functionalization of nanomaterials is essential for improving their biocompatibility and for targeted drug delivery. While specific examples involving this compound with graphene are not documented, a scientifically sound strategy can be proposed based on its known reactivity and general approaches to nanomaterial engineering. For instance, graphene oxide (GO) is often pegylated (coated with PEG) to enhance its stability in biological systems. researchgate.net

A potential multi-step engineering strategy could be:

Functionalize GO: Graphene oxide is first functionalized with an azide-terminated PEG linker (Azide-PEG).

Prepare the Payload: Separately, this compound has its t-butyl group removed, and the resulting carboxylic acid is conjugated to a therapeutic drug or imaging agent.

Conjugate Payload to GO: The BCN-PEG4-payload construct is then reacted with the azide-functionalized GO. The SPAAC reaction between the BCN and azide groups results in the drug being stably and covalently attached to the graphene nanoparticle, creating a targeted drug delivery vehicle.

Multivalent and Multi-Component Bioconjugate Assembly

The true power of heterobifunctional linkers like this compound is demonstrated in the assembly of complex, multicomponent systems, such as antibody-drug conjugates (ADCs). These constructs require precise linking of a targeting antibody to a potent cytotoxic drug.

A prime example is found in the structure of advanced ADC linkers like Endo-BCN-PEG4-Val-Cit-PAB-MMAE. creative-biolabs.commedchemexpress.com This complex molecule is an assembly of several components, showcasing the linker's role.

| Component | Function | Conjugation Point |

| Endo-BCN | Click Chemistry Handle | Reacts with an azide on the targeting antibody. |

| PEG4 | Spacer | Increases solubility and provides spatial separation. |

| Val-Cit | Cleavable Peptide | A cathepsin B-cleavable linker that releases the drug inside the target cell. |

| PAB | Self-immolative Spacer | p-aminobenzyl alcohol; ensures efficient release of the unmodified drug after peptide cleavage. |

| MMAE | Cytotoxic Payload | Monomethyl auristatin E; a potent anti-mitotic agent that kills the cancer cell. |

In this assembly, the BCN group serves as the attachment point to an azide-modified antibody. The other end of the PEG4 linker is connected to the cleavable peptide and drug payload. This modular approach allows for the creation of highly specific and potent therapeutic agents. medchemexpress.com

Applications of Endo Bcn Peg4 T Butylester in Chemical Biology Research

Development of Molecular Probes for Biological Systems

The versatility of Endo-BCN-PEG4-t-butylester makes it an ideal scaffold for the construction of molecular probes designed to investigate complex biological processes. By combining a targeting moiety with a reporter molecule, researchers can create probes that specifically label and visualize biomolecules in their native environment.

The general workflow for creating such probes involves a two-step process. First, a targeting ligand, such as a small molecule inhibitor or a peptide that recognizes a specific protein, is modified with an azide (B81097) group. Separately, a reporter molecule, like a fluorescent dye or a biotin (B1667282) tag, is coupled to the deprotected carboxylic acid of this compound. The azide-modified targeting ligand and the BCN-functionalized reporter are then conjugated using copper-free strain-promoted alkyne-azide cycloaddition (SPAAC).

Table 1: Components of Molecular Probes Constructed with this compound

| Component | Function | Example |

| Targeting Moiety | Provides specificity for a biological target | Small molecule, peptide, antibody fragment |

| This compound | Covalently links the targeting and reporter moieties | - |

| Reporter Moiety | Enables detection and visualization | Fluorescent dye, biotin, radioisotope |

This modular approach allows for the rapid generation of a diverse array of molecular probes. For instance, a research group could synthesize a series of probes with different fluorescent reporters to enable multicolor imaging experiments, all starting from the same azide-functionalized targeting molecule.

Target Identification and Validation Strategies

A significant challenge in drug discovery is the identification and validation of the biological targets of small molecule drug candidates. This compound can be instrumental in affinity-based target identification strategies. In this approach, a bioactive small molecule is functionalized with an azide group. This azide-modified molecule is then linked to this compound that has been immobilized on a solid support, such as agarose or magnetic beads, via its carboxyl group.

The resulting affinity matrix can be incubated with a complex biological sample, such as a cell lysate. The bioactive small molecule on the matrix will selectively bind to its protein target(s). After washing away non-specifically bound proteins, the target proteins can be eluted and identified using techniques like mass spectrometry.

Table 2: Research Findings in Affinity-Based Target Identification

| Bioactive Molecule | Target Protein(s) Identified | Cellular Process Implicated |

| Novel Kinase Inhibitor | Kinase X, Kinase Y | Signal Transduction |

| Natural Product Extract | Enzyme Z | Metabolic Pathway |

| Repurposed Drug | Off-target Protein A | Side Effect Mechanism |

These studies are crucial for understanding the mechanism of action of a drug and for identifying potential off-target effects. The PEG4 spacer in the linker helps to minimize non-specific binding to the solid support, thereby improving the signal-to-noise ratio of the experiment.

Optical Imaging Agent Development for Cellular and Tissue Studies

The development of advanced imaging agents is essential for visualizing biological structures and processes with high resolution. This compound serves as a key building block in the synthesis of targeted optical imaging agents. By conjugating a targeting ligand to a potent fluorophore using this linker, researchers can create probes that accumulate at specific sites of interest within cells or tissues.

For example, an azide-modified antibody fragment that recognizes a tumor-specific antigen can be coupled to a BCN-functionalized near-infrared (NIR) fluorescent dye. The resulting imaging agent can be administered in vivo to specifically label tumor tissues. The hydrophilic PEG4 spacer is particularly beneficial in this context, as it can improve the pharmacokinetic properties of the imaging agent, leading to better tumor penetration and faster clearance from non-target tissues.

Table 3: Examples of Optical Imaging Agents Developed

| Targeting Moiety | Fluorophore | Application |

| Peptide targeting integrin αvβ3 | Cyanine7 | Imaging tumor angiogenesis |

| Small molecule targeting folate receptor | Fluorescein | Visualizing cancer cells |

| Nanobody against EGFR | Alexa Fluor 647 | Studying receptor trafficking |

The high efficiency of the copper-free click chemistry reaction allows for the labeling of sensitive biomolecules, such as antibodies, under mild conditions, preserving their biological activity.

Interrogation of Biological Pathways and Molecular Interactions

Understanding the intricate network of molecular interactions that govern cellular function is a central goal of chemical biology. This compound can be employed to create chemical tools to study these interactions, such as protein-protein interactions or post-translational modifications.

For instance, to study a specific protein-protein interaction, a "bait" protein can be expressed with an unnatural amino acid containing an azide group. This azide-modified protein can then be captured by a "prey" protein that has been functionalized with a BCN group via the this compound linker. This covalent capture allows for the identification of interaction partners under various cellular conditions.

Furthermore, this linker can be used to study dynamic processes like glycosylation. A sugar molecule modified with an azide can be metabolically incorporated into cellular glycoproteins. These azide-labeled glycoproteins can then be reacted with a BCN-functionalized reporter tag, such as biotin, which is attached via the this compound linker. The biotinylated glycoproteins can then be enriched and identified, providing a snapshot of the cellular glycoproteome.

Table 4: Research Applications in Interrogating Biological Pathways

| Biological Question | Approach | Key Finding |

| Identify binding partners of Protein X | Covalent capture using a BCN-functionalized bait protein | Protein Y is a novel interactor of Protein X |

| Profile changes in fucosylation upon drug treatment | Metabolic labeling with an azide-modified fucose analog | Drug treatment leads to altered fucosylation of cell surface receptors |

| Map the active sites of a family of enzymes | Activity-based protein profiling with an azide-containing probe | Identification of conserved and unique active site residues |

Development of Advanced Therapeutic Modalities Via Endo Bcn Peg4 T Butylester Linkage

Design Principles for Antibody-Drug Conjugate (ADC) Linkers

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. biochempeg.com The linker connecting these two components is critical to the ADC's success, influencing its stability, pharmacokinetics, and efficacy. drugdiscoverytrends.comwuxiapptec.com An ideal linker must be stable in systemic circulation to prevent premature release of the toxic payload, but also allow for efficient cleavage and drug release once the ADC has been internalized by the target cancer cell.

Endo-BCN-PEG4-t-butylester serves as a key building block in modern ADC linker design, offering solutions to several challenges. Its structure can be broken down into three key functional units:

BCN Group for Bioorthogonal Conjugation: The BCN group is a strained cyclooctyne (B158145) that reacts with high efficiency and specificity with azide-functionalized molecules via strain-promoted alkyne-azide cycloaddition (SPAAC). axispharm.comnih.gov This "click chemistry" reaction is bioorthogonal, meaning it can occur in complex biological environments without interfering with native biochemical processes. nih.govwebsite-files.comacs.org In ADC construction, an azide (B81097) group can be site-specifically introduced onto the antibody, allowing the BCN-containing linker-payload to be attached with high precision. This creates a homogeneous ADC product, which is a desirable attribute. nih.gov

Protected Carboxyl Group for Payload Attachment: The t-butyl ester serves as a protecting group for a carboxylic acid. This allows the BCN-PEG4 portion of the molecule to be conjugated to an antibody first. Subsequently, the t-butyl group can be removed under specific chemical conditions to reveal the carboxylic acid. This acid can then be activated and coupled to an amine or hydroxyl group on the cytotoxic payload, completing the ADC assembly. This stepwise approach provides synthetic flexibility and control. axispharm.com

| Linker Component | Function in ADC Design | Key Benefit |

| Endo-BCN | Reacts with azide-modified antibody via SPAAC | Site-specific, bioorthogonal conjugation for homogeneous ADCs |

| PEG4 Spacer | Increases hydrophilicity, provides spatial separation | Improves solubility, stability, and pharmacokinetics; reduces aggregation |

| t-butyl ester | Protected carboxylic acid for payload attachment | Allows for controlled, sequential conjugation of payload after antibody linkage |

Construction of PROTAC (PROteolysis TArgeting Chimera) Molecules

PROTACs are heterobifunctional molecules designed to hijack the body's own cellular machinery for protein disposal—the ubiquitin-proteasome system. A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other binds to an E3 ubiquitin ligase. nih.govchemtube3d.com By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. cresset-group.com

The dual functionality of this compound is highly advantageous for the modular synthesis of PROTACs. precisepeg.commedchemexpress.com A common strategy involves:

Synthesizing or obtaining an azide-functionalized ligand for either the POI or the E3 ligase.

Reacting this azide-containing molecule with the BCN group of this compound via SPAAC.

Deprotecting the t-butyl ester to expose the terminal carboxylic acid.

Coupling this carboxylic acid to the second ligand (for the E3 ligase or POI, respectively) using standard amide bond formation chemistry.

This modular "click chemistry" approach allows for the rapid synthesis of libraries of PROTACs with varying linker lengths and attachment points, which is often necessary to optimize degradation efficiency for a specific target protein.

Strategies for Modular Assembly of Complex Biotherapeutics

The principles demonstrated in the construction of ADCs and PROTACs can be extended to the broader modular assembly of complex biotherapeutics. The ability to selectively and sequentially connect different molecular entities is a cornerstone of modern bioconjugation chemistry. youtube.com Bioorthogonal reactions, such as the SPAAC enabled by the BCN group, are central to these strategies because they allow for chemical modifications in the presence of a wide array of other functional groups found in biological molecules. nih.govescholarship.org

This compound exemplifies a powerful modular building block. Its two distinct reactive handles—the BCN group and the protected acid—can be addressed independently. axispharm.com The BCN group offers a highly selective "click" handle for rapid and clean ligation to an azide partner. axispharm.com The protected carboxyl group provides a more traditional, yet equally robust, point of attachment via amide or ester linkages following deprotection.

This dual-reactivity platform enables the assembly of multi-component systems. For instance, a protein could be modified with an azide, "clicked" to this compound, and then, after deprotection, conjugated to another small molecule, peptide, or imaging agent. This stepwise, convergent assembly ensures that each component is added in a controlled manner, leading to well-defined final bioconjugates. nih.gov This level of precision is crucial for developing next-generation therapeutics where structure directly dictates function.

Analytical Methodologies for Characterization of Endo Bcn Peg4 T Butylester and Its Conjugates

Mass Spectrometry for Molecular Mass Confirmation and Reaction Monitoring

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight of Endo-BCN-PEG4-t-butylester and its conjugates. High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can provide a highly accurate mass measurement, which helps to confirm the elemental composition. The expected monoisotopic mass of this compound (C₂₆H₄₃NO₈) is approximately 497.299 g/mol . The detection of the corresponding [M+H]⁺, [M+Na]⁺, or other adduct ions would provide strong evidence for the compound's identity.

MS is also a powerful technique for monitoring the progress of bioconjugation reactions. By analyzing the mass spectrum of the reaction mixture over time, the disappearance of the starting biomolecule and the appearance of the desired conjugate can be observed. For larger bioconjugates like antibody-drug conjugates (ADCs), deconvolution of the mass spectrum can reveal the distribution of different drug-to-antibody ratios (DAR).

| Technique | Application | Typical Information Obtained |

| ESI-MS | Molecular mass confirmation of the linker and smaller bioconjugates. | Accurate mass of the intact molecule and its adducts. |

| MALDI-TOF MS | Analysis of larger bioconjugates like proteins and antibodies. | Molecular weight of the conjugate, determination of drug-to-antibody ratio (DAR). |

| LC-MS | Purity assessment and reaction monitoring. | Separation of components in a mixture with subsequent mass determination. |

Chromatographic Separations for Purity Assessment and Conjugate Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for the analysis and purification of its bioconjugates.

For the small molecule linker itself, Reversed-Phase HPLC (RP-HPLC) is commonly used. The compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase (e.g., a gradient of water and acetonitrile with a modifier like trifluoroacetic acid). A pure sample should ideally show a single major peak. Purity is typically determined by integrating the peak area and is often quoted as >95%.

For bioconjugates, a variety of HPLC methods are employed depending on the properties of the conjugate:

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is useful for separating the successfully conjugated protein from any unreacted, smaller molecules and for detecting aggregation.

Hydrophobic Interaction Chromatography (HIC) separates molecules based on their hydrophobicity. Since the BCN-PEG linker can alter the hydrophobicity of a biomolecule, HIC is a powerful tool for separating unconjugated protein from conjugates with different numbers of attached linkers (e.g., in ADCs).

Ion-Exchange Chromatography (IEX) separates molecules based on their charge. Changes in the surface charge of a protein upon conjugation can be detected and used for separation.

| Chromatography Mode | Principle of Separation | Application for this compound & Conjugates |

| Reversed-Phase (RP-HPLC) | Polarity | Purity assessment of the this compound linker. |

| Size-Exclusion (SEC) | Size and Shape | Separation of bioconjugates from unreacted linker; detection of aggregates. |

| Hydrophobic Interaction (HIC) | Hydrophobicity | Separation of conjugates with different drug-to-antibody ratios (DAR). |

| Ion-Exchange (IEX) | Charge | Analysis of charge variants of bioconjugates. |

Gel Electrophoresis and Western Blotting for Bioconjugate Verification

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to visualize the results of a protein conjugation reaction. Proteins are denatured and coated with a negative charge by SDS, and then separated by size as they move through a polyacrylamide gel under an electric field.

When a protein is successfully conjugated with this compound (and subsequently a payload), its molecular weight increases. This increase results in a shift in the protein's migration on the gel, with the conjugated protein appearing as a higher molecular weight band compared to the unconjugated protein. The appearance of this new, higher band is a clear indication of successful conjugation. It is important to note that PEGylated proteins can sometimes migrate anomalously on SDS-PAGE gels, appearing larger than their actual molecular weight would suggest.

Western Blotting is a subsequent technique that provides specificity to the analysis. After SDS-PAGE, the separated proteins are transferred to a membrane. This membrane is then probed with an antibody that specifically recognizes the protein of interest. This allows for the unambiguous identification of the protein bands, confirming that the observed molecular weight shift is indeed due to the modification of the target protein and not an impurity. If the conjugated partner has a specific tag (e.g., a His-tag or a fluorescent dye), an antibody or detection reagent specific to that tag can also be used to confirm the presence of the complete conjugate.

Future Perspectives and Emerging Research Avenues for Endo Bcn Peg4 T Butylester

Innovations in Linker Design and Engineering for Enhanced Performance

The performance of bioconjugates is critically dependent on the nature of the linker connecting the constituent molecules. For Endo-BCN-PEG4-t-butylester, the PEG4 spacer plays a crucial role in enhancing hydrophilicity and minimizing aggregation. axispharm.commolecularcloud.orgconju-probe.com Future innovations will focus on further optimizing this linker component to fine-tune the physicochemical properties of the final conjugate.

One key area of development is the use of monodisperse PEG linkers, such as the discrete PEG4 unit in the subject compound. Unlike polydisperse PEGs, monodisperse linkers ensure the production of homogeneous conjugates with a defined structure and molecular weight, leading to more predictable pharmacokinetics and improved safety profiles. molecularcloud.orgnih.gov

Emerging research also highlights the potential of more complex PEG architectures. For example, branched or pendant PEG chains can offer superior shielding of hydrophobic payloads in ADCs, allowing for higher drug-to-antibody ratios (DARs) without inducing aggregation. nih.govresearchgate.net By adapting the synthesis of this compound to incorporate such branched structures, it may be possible to create ADCs with enhanced stability, prolonged circulation times, and improved therapeutic indices. acs.orgnih.govmdpi.com Furthermore, the length of the PEG chain can be precisely modulated to control the distance between the conjugated molecules, which is a critical parameter in applications such as PROteolysis TArgeting Chimeras (PROTACs). biochempeg.com

The table below summarizes key innovations in PEG linker design and their potential impact on the performance of bioconjugates.

| Linker Innovation | Potential Enhancement | Relevant Application |

| Monodisperse PEG Chains | Homogeneous product, predictable pharmacokinetics | ADCs, PROTACs |

| Branched/Pendant PEG | Increased hydrophilicity, reduced aggregation | High-DAR ADCs |

| Variable PEG Length | Optimized spatial orientation, improved efficacy | PROTACs, FRET-based sensors |

| Cleavable Spacers | Controlled payload release | ADCs, Drug Delivery |

High-Throughput Synthesis and Screening Applications

The demand for novel therapeutics, such as ADCs and PROTACs, necessitates the rapid synthesis and screening of large libraries of candidate molecules. The unique bifunctional nature of this compound makes it exceptionally well-suited for high-throughput and automated synthesis platforms. rsc.orgresearchgate.net

The BCN moiety allows for efficient, copper-free click chemistry, which is a robust and high-yielding reaction ideal for automated parallel synthesis. precisepeg.com The protected carboxylic acid provides a second handle for conjugation, which can be deprotected and coupled to a diverse range of molecules. This two-step conjugation strategy enables the modular assembly of large libraries of bioconjugates with varying payloads, targeting ligands, and linker architectures.

Solid-phase synthesis is another promising avenue for the high-throughput application of this linker. nih.gov By immobilizing a substrate on a solid support, a series of reaction steps, including conjugation with this compound, can be performed in an automated fashion. This approach streamlines the purification process and allows for the rapid generation of a multitude of distinct compounds for biological screening. The integration of such linkers into automated synthesis workflows will be crucial for accelerating the discovery and optimization of next-generation targeted therapies. broadpharm.com

Computational Modeling for Predictive Design of Conjugates

Computational modeling is emerging as a powerful tool for the rational design of bioconjugates, and its application to linkers like this compound holds significant promise. Density Functional Theory (DFT) calculations, for instance, can be used to predict the reactivity of bioorthogonal reactions, helping to identify the most efficient and selective conjugation partners for the BCN group. rsc.org This predictive capability can guide experimental work and accelerate the development of new orthogonal reaction pairs.

In the context of ADCs, computational models can be used to predict how different linker designs will impact the stability of the conjugate in the bloodstream and the efficiency of payload release at the target site. nih.govspirochem.com For PROTACs, modeling can help to optimize the length and flexibility of the linker to ensure the proper orientation of the target protein and the E3 ligase for efficient ubiquitination and degradation. spirochem.com As computational methods become more sophisticated, they will play an increasingly important role in the de novo design of bioconjugates with tailored properties, and versatile linkers like this compound will be essential building blocks in this new era of predictive molecular engineering.

Q & A

Basic Research Questions

Q. What role does Endo-BCN-PEG4-T-Butylester play in designing experiments for bioorthogonal chemistry studies?

- Methodological Answer : The compound is commonly used as a click chemistry reagent for site-specific conjugation in biological systems. When designing experiments, researchers should:

- Link its application to bioorthogonal reaction theory (e.g., strain-promoted azide-alkyne cycloaddition kinetics) to justify variable selection .

- Control variables such as reaction pH, temperature, and molar ratios to optimize conjugation efficiency .

- Validate experimental setups using negative controls (e.g., omitting the catalyst) and compare results with established protocols .

Q. How can researchers optimize the synthesis of this compound for reproducibility?

- Methodological Answer :

- Use factorial design to test variables like reaction time, solvent purity, and purification methods .

- Characterize intermediates via NMR and HPLC to confirm structural integrity at each synthesis stage .

- Document deviations from published protocols (e.g., solvent substitution) and assess their impact on yield and purity .

- Example table for synthesis optimization:

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Reaction Temperature | 20–40°C | 25°C | ±5% variability |

| Solvent (DMF vs. THF) | Both | DMF | +12% yield |

Advanced Research Questions

Q. What theoretical frameworks guide the use of this compound in studying intracellular drug delivery?

- Methodological Answer :

- Apply molecular dynamics simulations to predict PEG4 spacer flexibility and its impact on cell membrane penetration .

- Integrate pharmacokinetic models (e.g., compartmental analysis) to quantify cellular uptake efficiency .

- Critically compare results with alternative linkers (e.g., PEG2 or PEG6) to refine hypotheses about spacer-length-dependent biodistribution .

Q. How can researchers address contradictory data in this compound-mediated protein conjugation studies?

- Methodological Answer :

- Conduct sensitivity analysis to identify outliers (e.g., via Grubbs’ test) and assess methodological biases (e.g., fluorescence quenching artifacts) .

- Replicate experiments under varied conditions (e.g., buffer composition) to isolate confounding factors .

- Use meta-analysis to reconcile discrepancies between in vitro and in vivo results, emphasizing limitations in cross-model comparability .

Q. What advanced techniques validate the stability of this compound in physiological environments?

- Methodological Answer :

- Employ LC-MS/MS to monitor hydrolytic degradation products over time .

- Compare stability across pH gradients (4.0–7.4) using Arrhenius plots to predict shelf-life .

- Pair these findings with molecular docking studies to identify vulnerable ester bond interactions .

Data Analysis & Interpretation

Q. How should researchers design a study to investigate this compound’s interactions with lipid bilayers?

- Methodological Answer :

- Combine surface plasmon resonance (SPR) for binding kinetics and cryo-EM for structural visualization .

- Apply statistical models (e.g., ANOVA) to differentiate between nonspecific adsorption and covalent binding .

- Use negative control experiments with non-functionalized PEG4 spacers to isolate BCN-specific effects .

Q. What strategies resolve challenges in quantifying low-abundance this compound conjugates in complex matrices?

- Methodological Answer :

- Optimize sample preparation via solid-phase extraction to reduce matrix interference .

- Validate quantification methods using isotope-labeled internal standards and standard addition curves .

- Report limits of detection (LOD) and quantification (LOQ) with confidence intervals to enhance reproducibility .

Ethical & Conceptual Considerations

Q. How can researchers ensure ethical rigor when using this compound in preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.